molecular formula C20H22N6O3 B12187987 Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B12187987
M. Wt: 394.4 g/mol
InChI Key: KGIVWELBJYNUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a triazolo-pyridazine core

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H22N6O3/c1-2-29-20(28)15-3-5-16(6-4-15)22-19(27)14-9-11-25(12-10-14)18-8-7-17-23-21-13-26(17)24-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,27)

InChI Key

KGIVWELBJYNUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antitumor Activity

Research indicates that Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate exhibits significant antitumor properties. It primarily targets the c-MET receptor tyrosine kinase, which is implicated in various cancers. The inhibition of c-MET signaling pathways can lead to:

  • Reduced tumor cell proliferation : Studies have shown that this compound can decrease cell viability in c-MET expressing cancer cell lines.
  • Induction of apoptosis : It promotes programmed cell death in tumor cells, contributing to its antitumor efficacy.

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties. This potential is linked to its ability to modulate neurotransmitter systems and reduce excitotoxicity associated with neurodegenerative diseases. The compound's interactions with NMDA receptors could mitigate the effects of excessive glutamate signaling.

Cancer Therapy

Given its specific action on the c-MET pathway, this compound may serve as a targeted therapeutic agent for cancers characterized by aberrant c-MET signaling. Preclinical studies have demonstrated promising results:

Study Findings
In vitro assaysSignificant decrease in cell viability among c-MET expressing cancer cell lines.
Murine model studyAdministration led to reduced tumor size and improved survival rates compared to control groups.

Neurological Disorders

The compound's neuroprotective effects suggest potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate excitotoxic pathways could provide therapeutic benefits in managing these conditions.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with the compound resulted in a marked reduction in tumor cell proliferation in various cancer models.
  • Case Study 2 : In vivo studies using murine models showed that the compound effectively reduced tumor growth and enhanced overall survival rates.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

Each of these similar compounds has unique properties and applications, making this compound a valuable addition to the family of triazolo-pyridazine derivatives.

Biological Activity

Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H20N6O3
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Triazole compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the effectiveness of triazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could possess comparable activities .

Anticancer Activity

Triazolo-pyridazine derivatives have also been investigated for their anticancer effects. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell proliferation in HeLa cells by affecting the cell cycle .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has garnered attention. Specifically, it may act on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibition of DHODH can lead to decreased proliferation of rapidly dividing cells, making it a target for cancer therapy .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified triazole derivatives with significant inhibition of DHODH; potential applications in immunosuppressive therapy .
Khanage et al. (2013)Reported on the analgesic activity of triazole heterocycles; indicated that modifications could enhance biological activity .
Gajanan et al. (2013)Investigated the inhibitory effects on xanthine oxidase; compounds exhibited moderate activity suggesting further optimization is needed .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.